

Application Notes and Protocols for AM 92016 in Ventricular Myocytes

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Compound of Interest

Compound Name: AM 92016

Cat. No.: B1664828

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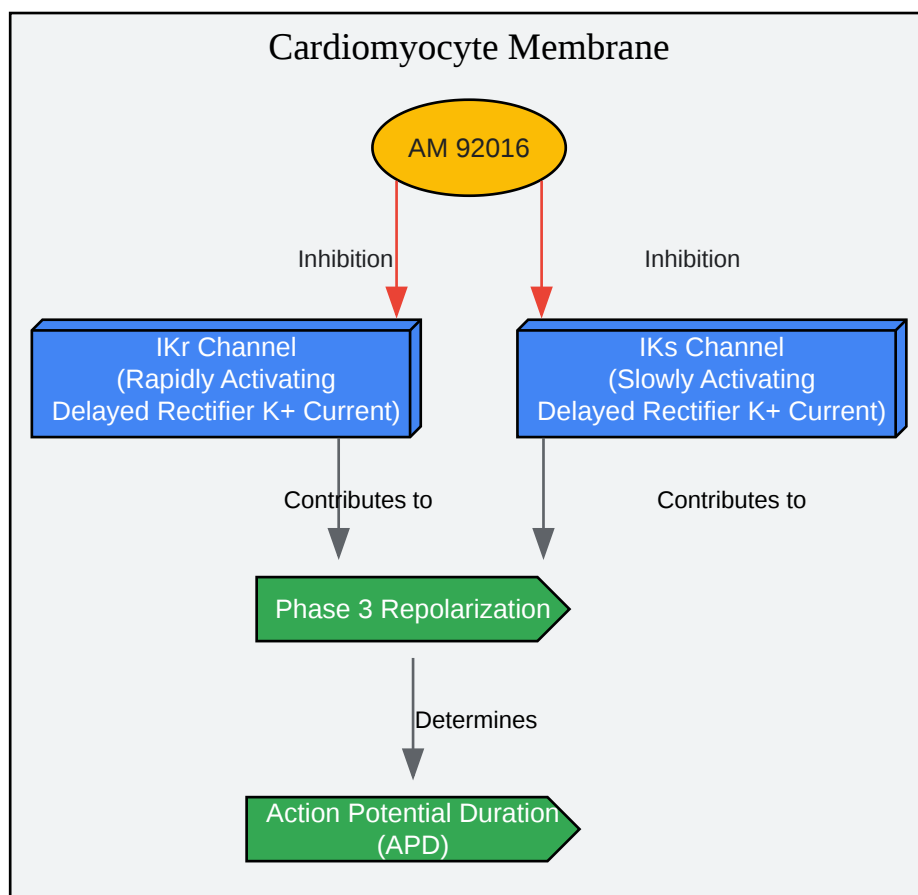
For Researchers, Scientists, and Drug Development Professionals

Introduction

AM 92016 is a potent oxypropanolamine analog of sotalol, demonstrating Class III anti-arrhythmic properties in pre-clinical in-vitro studies.[1] As a potassium channel blocker, it is suggested that **AM 92016**'s primary mechanism of action involves the prolongation of the action potential duration (APD) in ventricular myocytes.[2] These application notes provide a detailed protocol for utilizing patch clamp electrophysiology to investigate the effects of **AM 92016** on isolated ventricular myocytes. The protocols outlined below are based on established methodologies for studying Class III anti-arrhythmic agents and are intended to serve as a comprehensive guide for researchers.

Putative Signaling Pathway of AM 92016

Class III anti-arrhythmic drugs primarily exert their effects by blocking potassium channels involved in the repolarization phase of the cardiac action potential. The presumed target of **AM 92016** is the delayed rectifier potassium current (IK), which is composed of a rapid component (IKr) and a slow component (IKs). By inhibiting these currents, **AM 92016** is thought to delay repolarization, thereby prolonging the action potential duration and the effective refractory period of ventricular myocytes.



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Caption: Putative signaling pathway of **AM 92016** in ventricular myocytes.

Data Presentation

The following table summarizes the reported in-vivo effects of **AM 92016**, which may correlate with its in-vitro activity on ventricular myocyte electrophysiology.

Parameter	Species	Dosage	Effect	Reference
Heart Rate	Guinea Pig	10 µg/kg - 5 mg/kg	Significant Increase	[1]
Systolic Arterial Blood Pressure	Guinea Pig	10 µg/kg - 5 mg/kg	Significant Increase	[1]
Left Ventricular Systolic Pressure	Guinea Pig	10 µg/kg - 5 mg/kg	Significant Increase	[1]
QT Interval	Guinea Pig	5 mg/kg	Significant Decrease (135 ± 10 to 105 ± 4 ms)	[1]
Onset of Ouabain-induced Ventricular Fibrillation	Guinea Pig	1 mg/kg	Shortened (18 ± 5 to 12 ± 3 min)	[1]
Number of Arrhythmias (post-coronary occlusion)	Pig	2.5 µg/kg/min	Significant Increase (266 ± 26 to 535 ± 148)	[1]
Onset of Ventricular Fibrillation (post-coronary occlusion)	Pig	2.5 µg/kg/min	Significantly Reduced (24 ± 1 to 18 ± 3 min)	[1]

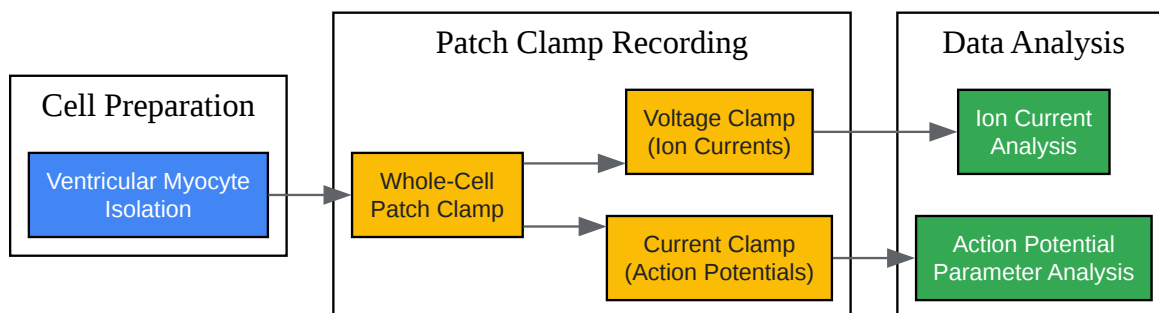
Experimental Protocols

Ventricular Myocyte Isolation

A standard enzymatic digestion protocol should be used to isolate single ventricular myocytes from adult male guinea pigs or rabbits. The heart is rapidly excised, mounted on a Langendorff apparatus, and perfused with a Ca²⁺-free Tyrode's solution followed by an enzymatic solution

containing collagenase and protease. The digested ventricular tissue is then minced and gently agitated to release single, rod-shaped, Ca^{2+} -tolerant myocytes.

Patch Clamp Electrophysiology Workflow



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Caption: Experimental workflow for patch clamp analysis of **AM 92016** effects.

Solutions

External (Tyrode's) Solution (in mM):

- NaCl: 135
- KCl: 5.4
- CaCl_2 : 1.8
- MgCl_2 : 1
- NaH_2PO_4 : 0.33
- HEPES: 10
- Glucose: 10
- pH adjusted to 7.4 with NaOH

Pipette (Internal) Solution (in mM):

- K-Aspartate: 120
- KCl: 20
- MgCl₂: 1
- Mg-ATP: 5
- HEPES: 10
- EGTA: 10
- GTP (Tris salt): 0.1
- pH adjusted to 7.2 with KOH

Current Clamp Protocol for Action Potential Recording

- Establish a stable whole-cell configuration with a giga-ohm seal.
- Switch to current-clamp mode.
- Record spontaneous action potentials or elicit action potentials by injecting short (2-5 ms) suprathreshold depolarizing current pulses at a frequency of 1 Hz.
- After obtaining a stable baseline recording, perfuse the cell with the external solution containing various concentrations of **AM 92016**.
- Record changes in action potential parameters, including:
 - Resting Membrane Potential (RMP)
 - Action Potential Amplitude (APA)
 - Maximum upstroke velocity (dV/dt_{max})
 - Action Potential Duration at 50% and 90% repolarization (APD₅₀ and APD₉₀)

Voltage Clamp Protocols for Ion Current Recording

To isolate and record the target potassium currents, specific voltage clamp protocols and pharmacological blockers are necessary.

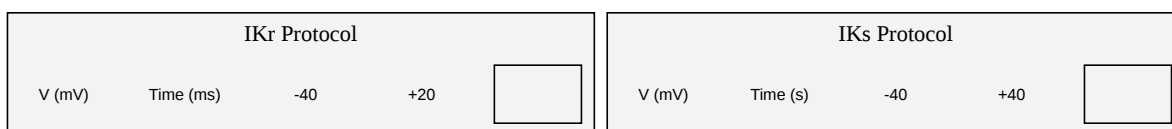
To Isolate IKr:

- Add a specific IKs blocker (e.g., Chromanol 293B) to the external solution.
- Apply a voltage protocol consisting of a depolarizing step to +20 mV for 500 ms from a holding potential of -40 mV, followed by a repolarizing step to -40 mV to elicit tail currents.

To Isolate IKs:

- Add a specific IKr blocker (e.g., E-4031) to the external solution.
- Apply a long depolarizing step to +40 mV for 2-5 seconds from a holding potential of -40 mV, followed by a repolarizing step to -40 mV to record the tail current.

Voltage Clamp Protocol Diagram:



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Caption: Voltage clamp protocols for isolating IKr and IKs currents.

Expected Results and Interpretation

Based on its classification as a Class III anti-arrhythmic agent, **AM 92016** is expected to prolong the action potential duration (APD90) in a concentration-dependent manner in ventricular myocytes under current clamp. In voltage clamp experiments, **AM 92016** is anticipated to reduce the amplitude of the delayed rectifier potassium currents, IKr and/or IKs.

The relative contribution of the block of each component will delineate the specific electrophysiological profile of the compound. The in-vivo data showing pro-arrhythmic effects at higher doses suggest that **AM 92016** may also have off-target effects on other ion channels at those concentrations, which could also be investigated using specific voltage clamp protocols for sodium and calcium channels. A thorough characterization of the dose-dependent effects of **AM 92016** on these various ion channels will provide a comprehensive understanding of its mechanism of action and potential for both therapeutic and adverse cardiac effects.

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References

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